![molecular formula C11H12Br2N2O2 B3836520 3,5-dibromo-N-[(E)-butan-2-ylideneamino]-2-hydroxybenzamide](/img/structure/B3836520.png)
3,5-dibromo-N-[(E)-butan-2-ylideneamino]-2-hydroxybenzamide
Overview
Description
3,5-Dibromo-N-[(E)-butan-2-ylideneamino]-2-hydroxybenzamide is an organic compound characterized by the presence of bromine atoms, a hydroxy group, and a butan-2-ylideneamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide to achieve bromination . The resulting dibromo compound is then reacted with an appropriate amine under acidic or basic conditions to introduce the butan-2-ylideneamino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using efficient brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or oxalyl bromide in combination with dimethyl sulfoxide (DMSO) . These methods offer high yields and are suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-[(E)-butan-2-ylideneamino]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the imine group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium thiocyanate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiocyanate derivatives.
Scientific Research Applications
3,5-Dibromo-N-[(E)-butan-2-ylideneamino]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-[(E)-butan-2-ylideneamino]-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzamide: Lacks the butan-2-ylideneamino group, making it less versatile in terms of chemical reactivity.
3,5-Dibromo-4-hydroxybenzamide: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.
Uniqueness
3,5-Dibromo-N-[(E)-butan-2-ylideneamino]-2-hydroxybenzamide is unique due to the presence of both bromine atoms and the butan-2-ylideneamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dibromo-N-[(E)-butan-2-ylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O2/c1-3-6(2)14-15-11(17)8-4-7(12)5-9(13)10(8)16/h4-5,16H,3H2,1-2H3,(H,15,17)/b14-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGARDJIVUGTC-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=C(C(=CC(=C1)Br)Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=C(C(=CC(=C1)Br)Br)O)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


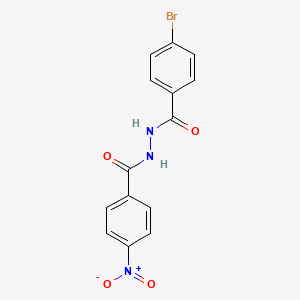
![N-(4-{5-[(2-thienylcarbonyl)amino]-1,3-benzoxazol-2-yl}phenyl)-2-thiophenecarboxamide](/img/structure/B3836463.png)
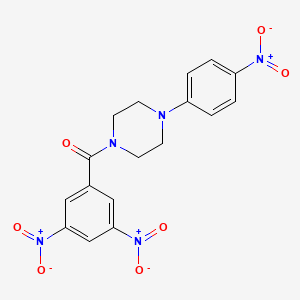
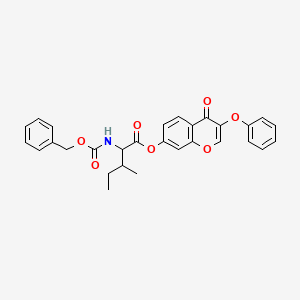

![2-(azepan-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide](/img/structure/B3836493.png)
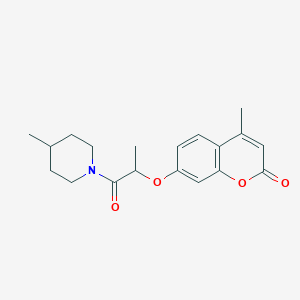
![Ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate](/img/structure/B3836502.png)
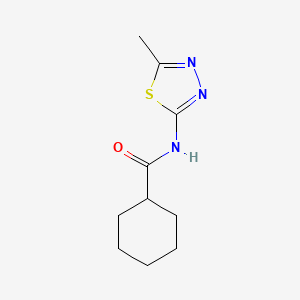
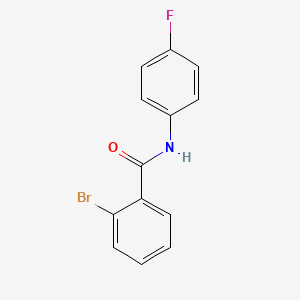
![({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836524.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]benzoic acid](/img/structure/B3836528.png)
![11-Phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B3836530.png)
![N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3836536.png)
